- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes, Journal of Organic Chemistry, 2007, 72(1), 187-194
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)
Bicyclo(2,2,2)-2-octene structure
Product Name:Bicyclo(2,2,2)-2-octene
كاس عدد:931-64-6
وسط:C8H12
ميغاواط:108.180882453918
CID:815909
Update Time:2025-06-30
Bicyclo(2,2,2)-2-octene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- نواة داخلي: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- مفتاح Inchi: VIQRCOQXIHFJND-UHFFFAOYSA-N
- ابتسامات: C1C2CCC(CC2)C=1
حساب السمة
- نوعية دقيقة: 108.09400
الخصائص التجريبية
- كثيف: 0.8341 (estimate)
- نقطة انصهار: 111.4°C
- نقطة الغليان: 137.85°C (rough estimate)
- انكسار: 1.4770 (estimate)
- بسا: 0.00000
- لوغب: 2.36260
Bicyclo(2,2,2)-2-octene بيانات الجمارك
- رمز النظام المنسق:2902199090
- بيانات الجمارك:
中国海关编码:
2902199090概述:
2902199090 其他环烷烃、环烯烃及环萜烯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:2.0%。普通关税:30.0%
申报要素:
品名, 成分含量
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
Bicyclo(2,2,2)-2-octene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
| Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 | ||
| Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
| Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine
المراجع
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes, Journal of the American Chemical Society, 2006, 128(31), 10020-10021
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
المراجع
- A convergent fragment coupling strategy to access quaternary stereogenic centers, Chemical Science, 2023, 14(16), 4397-4400
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology, Journal of Organic Chemistry, 1983, 48(25), 4976-86
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
المراجع
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction, Chemistry - A European Journal, 2008, 14(18), 5638-5644
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile
المراجع
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions, Chemische Berichte, 1988, 121(6), 1151-8
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines, Croatica Chemica Acta, 1987, 60(4), 717-33
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives, Journal of the Chemical Society, 1984, (8), 1369-76
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
المراجع
- A convergent fragment coupling strategy to access quaternary stereogenic centers, ChemRxiv, 2022, 1, 1-5
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings, Journal of the American Chemical Society, 1980, 102(2), 853-5
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux
المراجع
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions, Angewandte Chemie, 2013, 52(7), 2060-2062
طريقة الإنتاج 14
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide, Journal of the American Chemical Society, 1962, 84, 2226-33
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory, New Journal of Chemistry, 2022, 46(24), 11520-11530
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt
المراجع
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization, Organic Letters, 2016, 18(1), 32-35
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions, Science of Synthesis, 2010, 47, 561-736
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Ethanol
المراجع
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions, Journal of the Chemical Society, 1984, (1), 119-28
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Gas phase preparation and reactions of adamantene., Journal of the American Chemical Society, 1995, 117(35), 8957-61
Bicyclo(2,2,2)-2-octene Raw materials
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene الوثائق ذات الصلة
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
931-64-6 (Bicyclo(2,2,2)-2-octene) منتجات ذات صلة
- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)
- 2114-42-3(Allylcyclohexane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
الموردين الموصى بهم
Shanghai Pearlk Chemicals Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة